![molecular formula C16H19N5 B1310725 N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide CAS No. 355824-85-0](/img/structure/B1310725.png)
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide, also known as 4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide, is a synthetic compound that has been widely studied and used in scientific research. It is a versatile compound that has been used to investigate a wide range of biochemical and physiological processes.
Scientific Research Applications
Pharmacological Exploration of Isoquinoline Derivatives
Isoquinoline derivatives have been extensively studied for their pharmacological importance, with research indicating their potential in addressing central nervous system disorders, among other therapeutic areas. Danao et al. (2021) highlight the chemical properties and biological activities of isoquinoline and its synthetic derivatives, underscoring their application in developing novel therapeutic agents for a range of diseases, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Antimicrobial and Antitumor Applications
Research on N-oxides and other nitrogen-containing heterocycles, like those structurally related to the queried compound, has demonstrated significant antimicrobial and antitumor activities. Dembitsky, Gloriozova, and Poroikov (2015) review the biological activities of isoquinoline N-oxides isolated from plants, revealing their confirmed antimicrobial and antitumor activities and suggesting their potential as leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Application in Organic Light-Emitting Diodes (OLEDs)
The rapid development of organic optoelectronics has seen the exploration of various organic compounds, including isoquinoline derivatives, for their application in OLED devices. Squeo and Pasini (2020) provide an overview of BODIPY-based organic semiconductors, highlighting the structural design and synthesis of these materials for use in OLEDs, indicating the versatility of isoquinoline derivatives in electronic applications (Squeo & Pasini, 2020).
Exploration in Antimalarial Therapeutics
Chloroquine and its derivatives have been extensively studied for their antimalarial effects. Njaria, Okombo, Njuguna, and Chibale (2015) review the chemical structures, biological evaluation, and potential therapeutic applications of chloroquine (CQ) and its derivatives, illustrating the ongoing research efforts to repurpose or reposition these compounds for various infectious and noninfectious diseases, showcasing the adaptability of these compounds in medicinal chemistry (Njaria, Okombo, Njuguna, & Chibale, 2015).
Significance in Drug Discovery
Gupta, Luxami, and Paul (2021) discuss the significance of 8-hydroxyquinolines in drug discovery, emphasizing their potential in synthesizing novel agents for various therapeutic targets. Their review covers recent literature on 8-hydroxyquinoline derivatives, showcasing their broad spectrum of biological activities and their role in developing treatments for proliferative, microbial, fungal, and viral diseases, as well as neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Mechanism of Action
Target of Action
The primary target of N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide is Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, which are known to regulate important biological processes such as cell cycle regulation, autophagy, and immune and inflammatory responses .
Mode of Action
The compound acts as an inhibitor of SIRT2 . It binds to the active site of SIRT2, preventing it from exerting its normal function. This interaction results in changes in the activity of SIRT2, thereby affecting the processes it regulates .
Biochemical Pathways
The inhibition of SIRT2 affects multiple biochemical pathways. Given that SIRT2 plays a role in cell cycle regulation, autophagy, and immune responses, its inhibition can have wide-ranging effects on these pathways . The exact downstream effects can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its inhibition of SIRT2. For instance, in a cellular assay, a derivative of the compound showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .
properties
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-11-10-12(2)19-16(18-11)20-15(17)21-9-5-7-13-6-3-4-8-14(13)21/h3-4,6,8,10H,5,7,9H2,1-2H3,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZSHWPKXOJSKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCCC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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